![molecular formula C27H23NO5 B2357984 7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-76-4](/img/structure/B2357984.png)
7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of quinolinone derivatives and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Novel Synthetic Routes
Research has demonstrated innovative approaches to synthesizing derivatives of quinoline and isoquinoline, which are crucial for the development of pharmaceutical compounds. For instance, studies have detailed the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization, highlighting a pathway for producing complex molecules from simpler precursors E. Sobarzo-Sánchez et al., 2010.
Structural and Spectral Assignments
The structural and spectral characterization of novel heterocycles derived from natural alkaloids, such as boldine, has been thoroughly explored. These studies provide comprehensive insights into the molecular frameworks of such compounds, facilitating further pharmaceutical applications E. Sobarzo-Sánchez et al., 2001.
Large-Scale Synthesis
Efficient and scalable synthetic methodologies for pharmaceutically active quinoline derivatives have been developed, showcasing potential for industrial application. This includes the synthesis of octahydrobenzo[g]quinoline derivatives, which are important intermediates for a wide range of active pharmaceutical ingredients Markus Bänziger et al., 2000.
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives for their antimicrobial and anticancer properties. For example, novel quinoxalines have been synthesized and tested for antimicrobial activity, indicating the potential for developing new therapeutic agents Hanan M. Refaat et al., 2004. Additionally, triazole derivatives have shown promising anticancer activities, further emphasizing the therapeutic potential of quinoline-related compounds H. Bektaş et al., 2007.
Propiedades
IUPAC Name |
7-(4-ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-3-31-20-9-7-19(8-10-20)26(29)22-15-28(14-18-6-4-5-17(2)11-18)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQACWIIMIYYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC(=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

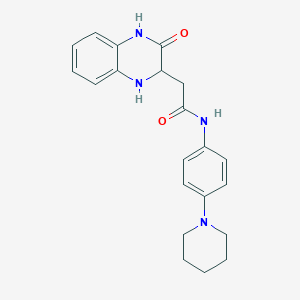
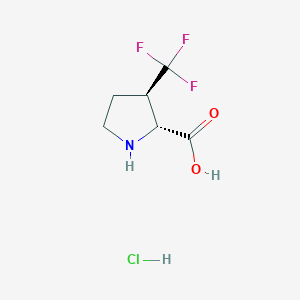

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
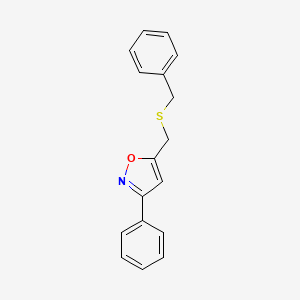
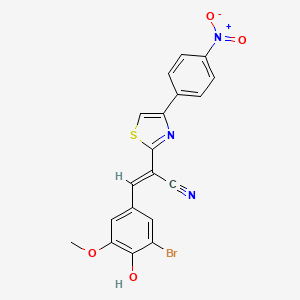


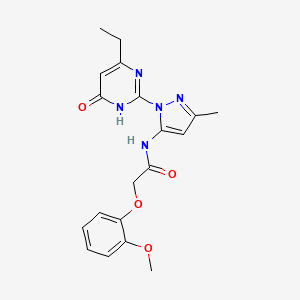
![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
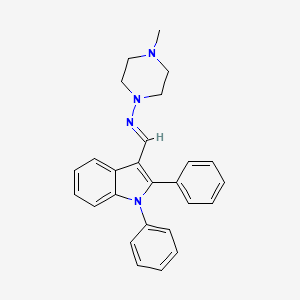
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

